molecular formula C15H12N2OS B2884860 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole CAS No. 1421261-35-9

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole

Cat. No.: B2884860
CAS No.: 1421261-35-9
M. Wt: 268.33
InChI Key: IKQSWEWBXXVVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole is a specialized thiazole derivative compound of significant interest in medicinal chemistry research. This molecular scaffold shares structural features with biologically active compounds, particularly pyridyl-thiazole derivatives that have demonstrated promising research applications. Structural analogs of this compound have been investigated as xanthine oxidase inhibitors , suggesting potential research applications in studying enzyme inhibition pathways. The compound's core structure incorporates both pyridine and hydroxyphenyl moieties linked through a central thiazole ring, a structural motif found in various pharmacologically active molecules . Researchers utilize this compound primarily as a chemical reference standard and building block in developing novel heterocyclic compounds for biochemical research. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (pyridyl nitrogen) sites within the molecule contributes to its potential for molecular interactions in biological systems. Available exclusively for research purposes in laboratory settings, this product is strictly intended for scientific investigation. Not for diagnostic, therapeutic, or human consumption use. Researchers should consult relevant safety data sheets and implement appropriate handling procedures when working with this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-14(12-4-2-3-5-13(12)18)17-15(19-10)11-6-8-16-9-7-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSWEWBXXVVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole typically involves the construction of the thiazole ring followed by the introduction of the pyridine and hydroxyphenyl groups. One common method involves the reaction of 2-aminopyridine with a suitable thioamide under acidic conditions to form the thiazole ring. The hydroxyphenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, while the thiazole and pyridine rings can interact with enzymes and receptors through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of specific biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Pyridyl Frameworks

2.1.1. 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides
These analogs (e.g., compounds 3a–s from ) share the 4-pyridyl-thiazole core but differ in the carboxamide substituents at position 3. Compared to 4-(2-hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole, the carboxamide group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility and receptor binding. For instance, compound 3a (R = benzyl) showed moderate kinase inhibition (IC₅₀ = 1.2 µM) due to π-π stacking with Trp286 in acetylcholinesterase (AChE) .

2.1.2. 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole (Compound 5, )
This isostructural analog replaces the 2-hydroxyphenyl group with a fluorophenyl moiety. The fluorine atoms enhance metabolic stability and membrane permeability, as seen in its higher logP (2.8 vs. 2.1 for the target compound). Crystallographic data revealed a planar conformation except for one fluorophenyl group, which is perpendicular to the thiazole plane, reducing steric hindrance in receptor pockets .

2.1.3. 2-(4-(4-Methyl-5-thiazolyl)phenyl)-1H-benzimidazoles ()
These hybrids exhibit dual thiazole-benzimidazole cores. Unlike the target compound, the benzimidazole moiety enables intercalation with DNA, as shown in their anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells) . However, the absence of a pyridyl group limits their π-π interactions in enzyme binding.

Functional Analogues with Hydroxyphenyl-Thiazole Motifs

2.2.1. ESIPT-Capable Imidazole-Thiazole Hybrids ()
Compounds like LOH,OH and LH,OH feature imidazole-thiazole frameworks with 2-hydroxyphenyl groups. They exhibit dual proton transfer (ESIPT), leading to strong fluorescence emission (λem = 480–520 nm). In contrast, the target compound’s thiazole-pyridyl system may show weaker luminescence due to reduced conjugation but improved thermal stability (Tₘ = 242°C vs. 180°C for LOH,OH ) .

2.2.2. Thiazolyl Hydrazone Derivatives ()
These derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) replace the pyridyl group with hydrazone-linked furans. The hydrazone bridge enhances antifungal activity (MIC = 250 µg/mL against Candida utilis), but the target compound’s pyridyl group may offer better selectivity due to reduced off-target interactions .

Comparative Pharmacological Profiles

Compound Structure Key Activity (IC₅₀/MIC) Mechanism/Interaction Reference
Target Compound This compound Not reported ESIPT, π-π stacking (hypothesized)
3a () 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide (R = benzyl) AChE inhibition (IC₅₀ = 1.2 µM) π-π with Trp286, hydrogen bonding
9c () 2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-BrPh)-thiazol-5-yl]acetamide Anticancer (IC₅₀ = 125 µg/mL) DNA intercalation
Thiazolyl Hydrazone () 2-[2-((5-(4-Cl-2-NO₂Ph)furan-2-yl)methylene)hydrazinyl]-4-(4-FPh)thiazole Antifungal (MIC = 250 µg/mL) Membrane disruption

Key Structural and Functional Insights

  • Pyridyl vs. Phenyl Substitution : Pyridyl groups (as in the target compound) enhance π-π interactions in enzymatic pockets compared to phenyl groups, improving target affinity .
  • Hydroxyphenyl Positioning : The 2-hydroxyphenyl group facilitates ESIPT and hydrogen bonding, but may reduce metabolic stability compared to fluorophenyl analogs .
  • Methyl Group at Position 5 : The 5-methyl group in the target compound likely improves lipophilicity (predicted logP = 2.1) compared to carboxamide derivatives (logP = 1.5–1.8) .

Biological Activity

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a hydroxyphenyl and pyridyl group, which contributes to its biological activity. The presence of the hydroxyl group enhances its ability to participate in hydrogen bonding, while the aromatic rings facilitate π-π stacking interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound against several strains have been reported, demonstrating its potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus15Bactericidal
Escherichia coli20Bacteriostatic
Candida albicans25Fungicidal

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against different cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, the compound exhibited an IC50 value of approximately 1.98 µg/mL against both cell lines, indicating strong antiproliferative effects. The mechanism was attributed to its ability to interfere with Bcl-2 protein interactions, crucial for cell survival.

Anti-inflammatory and Antioxidant Properties

The compound also displays anti-inflammatory properties by modulating pro-inflammatory cytokines and reducing oxidative stress markers in various models. Its antioxidant activity is linked to its ability to scavenge free radicals, which is beneficial in preventing oxidative damage in cells.

The biological activity of this compound is primarily due to its interaction with specific molecular targets:

  • Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The thiazole and pyridine rings engage in hydrophobic interactions that enhance binding affinity.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression.

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various pharmacological applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Drugs : Formulation of novel chemotherapeutics based on its cytotoxic properties.
  • Anti-inflammatory Medications : Potential use in treating chronic inflammatory diseases.

Q & A

Q. How to model the compound’s pharmacokinetics using in silico tools?

  • Methodological Answer : Predict ADMET properties with SwissADME or ADMETLab. Key parameters:
  • Lipophilicity (LogP) : Adjust via substituent modification (e.g., methyl vs. methoxy groups).
  • CYP450 inhibition : Use docking to assess interactions with CYP3A4/2D6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.